molecular formula C20H32N2O4S B4051763 3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide

3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide

Cat. No.: B4051763
M. Wt: 396.5 g/mol
InChI Key: OHERMQOUWYHBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine. This compound is available from multiple suppliers and is recognized by its registry numbers, such as ZINC000005851430 .

Scientific Research Applications

3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide involves several steps, including the formation of intermediate compounds and their subsequent reactions general synthetic methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography. The exact methods may vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, receptor binding, or alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features and the resulting unique properties. These properties make it particularly valuable for certain applications in scientific research and industry .

Properties

IUPAC Name

3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S/c1-4-22(5-2)27(24,25)17-12-13-19(26-3)18(15-17)21-20(23)14-11-16-9-7-6-8-10-16/h12-13,15-16H,4-11,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHERMQOUWYHBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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